molecular formula C8H7BrO2S B1337646 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide CAS No. 64260-76-0

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B1337646
CAS No.: 64260-76-0
M. Wt: 247.11 g/mol
InChI Key: MNWPIGZDBXJGCE-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a sulfur atom incorporated into a benzene ring, forming a thiophene structure. The addition of a bromine atom and the presence of a dioxide group make this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can be achieved through several methods. One efficient method involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method has been shown to afford high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. The use of chiral ferrocenyl phosphine ligands in these reactions has been shown to enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzo[b]thiophene derivatives.

Scientific Research Applications

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has significant applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of TACE, the compound binds to the enzyme’s active site, preventing the conversion of tumor necrosis factor-alpha to its active form. This inhibition can lead to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chloro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and selectivity in chemical reactions.

Uniqueness

5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-1-2-8-6(5-7)3-4-12(8,10)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWPIGZDBXJGCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493453
Record name 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64260-76-0
Record name 5-Bromo-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 5-bromo-2,3-dihydro-benzo[b]thiophene (J. Am. Chem. Soc, 1973, 1916-1925, 4.3 g, 20 mmol) in MeOH (100 mL) and add oxone (36.9 g, 60 mmol). Stir the reaction mixture at room temperature overnight, and then remove the solid by filtration. Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, 20-40% EtOAc/Hexane) to give 4.24 g of 5-bromo-2,3-dihydro-benzo[b]thiophene 1,1-dioxide (86%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
36.9 g
Type
reactant
Reaction Step Two

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